molecular formula C17H17N3O4 B1492476 3-Hydroxyimino-1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)hydrazinylidene]propan-1-one CAS No. 339279-51-5

3-Hydroxyimino-1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)hydrazinylidene]propan-1-one

Cat. No.: B1492476
CAS No.: 339279-51-5
M. Wt: 327.33 g/mol
InChI Key: KYKMZUXBBDSRCP-UHFFFAOYSA-N
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Description

3-Hydroxyimino-1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)hydrazinylidene]propan-1-one is a synthetically produced chalcone derivative of significant interest in medicinal and computational chemistry research. Chalcones are recognized as privileged structures in drug discovery due to their wide range of biological activities and ease of synthetic modification. This compound features a hydrazinylidene-propanone backbone substituted with methoxyphenyl and hydroxyimino functional groups, a structure that lends itself to extensive physicochemical and biological investigation. Researchers can utilize this compound to explore its potential anti-inflammatory properties, as related phenylpropanoid and chalcone derivatives have been shown to significantly inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage models . The proposed mechanism of action for such effects may involve the suppression of the NF-κB and MAPK signaling pathways, leading to the downregulation of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . From a computational chemistry perspective, this compound serves as an excellent subject for Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) studies. Researchers can calculate its structural, electronic, and reactivity properties, including HOMO-LUMO energy gaps, molecular electrostatic potential (MEP) maps, and natural bond orbital (NBO) analysis to predict its reactivity and stability in various solvents . Furthermore, its excited-state characteristics can be modeled to understand its absorption wavelengths, which are typically qualified as π→π* and n→π* transitions . In silico ADME profiling of similar chalcone structures indicates promising physicochemical parameters, such as lipophilicity and topological polar surface area (TPSA), which are valuable for early-stage drug likeness assessment and bioavailability prediction . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

3-hydroxyimino-1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)hydrazinylidene]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-23-14-7-3-12(4-8-14)17(21)16(11-18-22)20-19-13-5-9-15(24-2)10-6-13/h3-11,19,22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKMZUXBBDSRCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(=NNC2=CC=C(C=C2)OC)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Hydroxyimino-1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)hydrazinylidene]propan-1-one is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and other pharmacological effects, supported by research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H18N2O3\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}_3

This compound features a hydrazone linkage, which is often associated with various biological activities, particularly in antimicrobial and anti-inflammatory contexts.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have demonstrated that related compounds effectively inhibit the growth of various microorganisms, including:

  • Staphylococcus epidermidis
  • Corynebacterium xerosis
  • Brevibacterium epidermidis

The Minimum Inhibitory Concentration (MIC) values for these compounds can be quite low, demonstrating potent antimicrobial activity. For example, an MIC of 500 ppm was reported for Corynebacterium xerosis, indicating strong efficacy against body odor-causing bacteria .

Anti-inflammatory Activity

Anti-inflammatory properties have also been observed in related compounds. For instance, a study on hydrazone derivatives showed significant inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 cells. The mechanism involved suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, suggesting potential therapeutic applications in inflammatory diseases .

Summary of Biological Activities

Activity Description Reference
AntimicrobialEffective against Staphylococcus epidermidis and Corynebacterium xerosis with low MIC values.
Anti-inflammatoryInhibits NO production and suppresses iNOS and COX-2 in LPS-stimulated cells.
Other pharmacologicalPotential applications in dermatological treatments and cosmetic formulations.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of a related compound was evaluated using a turbidimetric measurement method. The study established growth curves for various microorganisms in the presence and absence of the compound. The results confirmed significant inhibition of microbial growth at specific concentrations.

Case Study 2: Anti-inflammatory Mechanisms

Another study investigated the anti-inflammatory mechanisms of a compound structurally similar to this compound. The research utilized Western blot analysis to demonstrate that treatment with the compound resulted in decreased activation of NF-κB and MAPK pathways in RAW 264.7 cells exposed to LPS, further supporting its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Properties Biological Activity References
3-Hydroxyimino-1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)hydrazinylidene]propan-1-one (Target) C₂₃H₂₂N₃O₄* ~428.44 g/mol Hydroxyimino, hydrazinylidene, dual 4-methoxyphenyl High polarity due to –OCH₃ and –N–OH; potential for tautomerism Not reported in evidence
(2E,3E)-1-(4-Bromophenyl)-2-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]-3-(N-hydroxyimino)propan-1-one C₁₅H₁₀BrCl₂N₃O₂ 415.07 g/mol Hydroxyimino, hydrazinylidene, bromophenyl, dichlorophenyl Halogen substituents increase lipophilicity; potential halogen bonding Not reported in evidence
(3E)-1-(4-Methoxyphenyl)-3-[methyl(phenyl)hydrazinilidine]propan-1-one C₁₇H₁₉N₃O 305.36 g/mol Hydrazinylidene, methyl-phenyl substituent, 4-methoxyphenyl Reduced steric hindrance compared to dual aryl substituents Not reported in evidence
(2E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (Chalcone derivative) C₁₆H₁₄O₃ 254.28 g/mol α,β-unsaturated ketone, 4-hydroxyphenyl, 4-methoxyphenyl Conjugated system for UV absorption; antioxidant potential Known for antioxidant and anticancer properties in chalcones
Methyl-[2-hydroxyimino-3-(4-hydroxyphenyl)]-propionate C₁₀H₁₁NO₄ 209.20 g/mol Hydroxyimino, ester, 4-hydroxyphenyl Moderate solubility in polar solvents; ester group enhances hydrolytic stability Tested against cancer cell lines (e.g., MCF-7, A549) with moderate growth inhibition
Key Observations:

Substituent Effects :

  • The target compound’s dual 4-methoxyphenyl groups enhance electron density compared to halogenated analogs (e.g., bromo/dichloro in ), improving solubility in polar solvents.
  • Chalcone derivatives (e.g., ) lack nitrogen-based functional groups but exhibit π-conjugation, favoring radical scavenging and anticancer activity.

Functional Group Impact: Hydroxyimino groups (shared with and ) enable chelation of metal ions, useful in catalysis or metallodrug design. Hydrazinylidene moieties (shared with and ) may exhibit tautomerism, influencing reactivity and binding modes in biological systems.

Preparation Methods

Synthetic Route

  • The process begins with 4-methoxyaniline as the starting material.
  • Sequential addition of hydrochloric acid and sodium nitrite is carried out at low temperatures (0–5 °C) to form the diazonium salt.
  • The molar ratios are carefully controlled: aniline : HCl : NaNO2 = 1 : (2.3–3.2) : (1–1.1).
  • The reaction mixture is maintained at 0–22 °C for 30–90 minutes to ensure complete diazotization.
  • Subsequent addition of ammonium sulfate and more hydrochloric acid facilitates reduction and hydrolysis steps.
  • The molar ratio of ammonium sulfate : HCl : aniline is maintained at 1 : (2–3.5) : (2.5–3.0).
  • The product is isolated by acid precipitation, filtration, and drying.

Advantages and Yields

  • This method offers high reaction speed and short operation time .
  • The yield of the benzenediazonium chloride intermediate is high, contributing to overall efficiency.
  • The process is cost-effective with low equipment investment requirements.
Step Reagents & Conditions Temperature (°C) Time (min) Molar Ratio (Aniline:HCl:NaNO2) Yield (%)
Diazotization Aniline, HCl, NaNO2 0–5 30–90 1 : 2.3–3.2 : 1–1.1 High
Reduction & Hydrolysis Ammonium sulfate, HCl 0–22 1 : 2–3.5 : 2.5–3.0

Table 1: Key parameters for preparation of 4-methoxyphenyl hydrazine hydrochloride

Formation of the Target Compound

The target molecule involves a hydroxyimino group and a hydrazinylidene substituent on a propanone scaffold bearing two 4-methoxyphenyl groups. The synthetic strategy generally involves:

  • Preparation of the hydrazine intermediate (as above).
  • Condensation of the hydrazine derivative with appropriate keto or aldehyde precursors to form hydrazone or oxime linkages.
  • Control of reaction conditions to favor formation of the hydroxyimino functionality.

General Synthetic Approach

  • The hydrazine hydrochloride is reacted with a keto compound bearing the 4-methoxyphenyl substituent.
  • A base or acid catalyst may be employed to facilitate condensation.
  • Solvents such as ethanol, methanol, or other polar solvents are typically used.
  • The reaction is monitored by spectroscopic methods to confirm formation of the hydroxyimino and hydrazinylidene bonds.
  • Purification is achieved by recrystallization or chromatography.

Reaction Conditions and Optimization

Parameter Typical Range/Value Notes
Solvent Ethanol, Methanol, or Mixtures Polar solvents preferred
Temperature Room temperature to reflux Controlled to avoid side reactions
Catalyst Acidic (HCl) or Basic (NaOH) Depends on substrate reactivity
Reaction Time Several hours (2–12 h) Monitored by TLC or HPLC
Molar Ratios Hydrazine : Keto compound = 1:1 Stoichiometric or slight excess hydrazine

Table 2: Typical reaction parameters for condensation step

Research Findings and Analytical Data

  • The formation of the hydroxyimino group is confirmed by characteristic infrared (IR) absorption bands around 3200–3500 cm⁻¹ (OH stretch) and 1600–1650 cm⁻¹ (C=N stretch).
  • Nuclear Magnetic Resonance (NMR) spectroscopy shows signals corresponding to the methoxy groups and aromatic protons, as well as the hydrazone protons.
  • Mass spectrometry (MS) confirms molecular weight consistent with the target compound.
  • Purity and polymorphic forms can be analyzed by X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to ensure consistent crystalline form.

Summary Table of Preparation Methods

Step No. Process Stage Reagents/Conditions Outcome/Notes
1 Diazotization of 4-methoxyaniline HCl, NaNO2, 0–5 °C, 30–90 min Formation of diazonium salt
2 Reduction to hydrazine hydrochloride Ammonium sulfate, HCl, 0–22 °C 4-methoxyphenyl hydrazine hydrochloride
3 Condensation with keto precursor Base or acid catalyst, ethanol/methanol, RT to reflux Formation of hydroxyimino-hydrazinylidene compound
4 Purification Recrystallization, chromatography Pure target compound

Q & A

Q. What synthetic methodologies are commonly employed for preparing 3-Hydroxyimino-1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)hydrazinylidene]propan-1-one?

The synthesis typically involves multi-step organic reactions, including condensation, diazotization, and hydrazone formation. For example, hydrazinylidene derivatives are synthesized via reactions between diazonium salts and carbonyl precursors. A representative approach involves:

  • Diazotization of 4-methoxyaniline in acidic conditions to generate the diazonium salt.
  • Reaction with methyl 2-chloro-3-oxobutanoate under controlled temperatures (e.g., 273 K) in ethanol, followed by crystallization .
  • Critical parameters include pH control, solvent selection (e.g., ethanol), and catalyst use (e.g., sodium acetate) to optimize yield and purity .

Q. How is the crystal structure of this compound resolved, and what software tools are recommended?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Data collection using a diffractometer (e.g., Agilent SuperNova Dual) with CuKα radiation.
  • Structure solution via direct methods (e.g., SHELXS97) and refinement using SHELXL97 .
  • Visualization and analysis with programs like X-SEED or ORTEP for anisotropic displacement ellipsoids .
  • Example parameters: Monoclinic space group P2₁/c, with unit cell dimensions a = 5.8873 Å, b = 25.0467 Å, c = 7.3041 Å, β = 99.016° .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : Assign methoxy (δ ~3.8 ppm) and aromatic proton signals (δ ~6.8–7.5 ppm) to confirm substitution patterns.
  • FT-IR : Identify key functional groups (e.g., C=O stretch ~1700 cm⁻¹, N–H bend ~1600 cm⁻¹).
  • Mass Spectrometry : Validate molecular weight via ESI-MS (e.g., m/z = 226.66 for C₁₀H₁₁ClN₂O₂) .

Advanced Research Questions

Q. How can computational chemistry aid in understanding the electronic properties of this compound?

  • DFT Calculations : Optimize geometry and calculate HOMO-LUMO gaps to predict reactivity. For hydrazinylidene derivatives, planar molecular geometries (r.m.s. deviation ~0.15 Å) are common, influencing conjugation and charge transfer .
  • Molecular Dynamics (MD) : Simulate solvation effects or interactions with biological targets (e.g., enzymes) using software like Gaussian or GROMACS.

Q. What strategies resolve contradictions in spectroscopic and crystallographic data?

  • Discrepancy Analysis : Compare experimental bond lengths/angles (e.g., C–N = 1.35 Å) with DFT-optimized values. Deviations >0.05 Å may indicate experimental artifacts .
  • Multi-Method Validation : Cross-validate NMR/IR data with SC-XRD results. For example, confirm hydrogen bonding (N–H⋯O, ~2.8 Å) via crystallography and FT-IR .

Q. How does the compound’s structural flexibility impact its biological activity?

  • The hydrazinylidene moiety enables tautomerism (keto-enol), affecting binding to biological targets.
  • Docking Studies : Use AutoDock to model interactions with enzymes (e.g., cyclooxygenase-2). Substituent positioning (e.g., methoxy groups) modulates steric hindrance and binding affinity .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral Control : Use chiral catalysts (e.g., L-proline) in asymmetric synthesis steps.
  • Crystallization Optimization : Adjust solvent polarity (e.g., ethanol/water mixtures) to enhance enantiomer separation .

Methodological Considerations

Q. How to design experiments for analyzing degradation products under varying pH conditions?

  • HPLC-MS Setup : Use a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) to separate degradation byproducts.
  • Accelerated Stability Testing : Expose the compound to pH 1–13 at 40°C/75% RH, sampling at intervals (0, 7, 14 days) .

Q. What advanced techniques validate hydrogen bonding networks in the crystal lattice?

  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., O⋯H contacts) using CrystalExplorer.
  • Charge Density Analysis : Employ multipole refinement (e.g., via XD2006) to map electron density around hydrogen bonds .

Q. How to address low yields in hydrazone formation reactions?

  • Reaction Optimization : Screen solvents (DMF vs. ethanol), temperatures (0–25°C), and stoichiometric ratios (1:1 to 1:1.2).
  • Byproduct Analysis : Use TLC or LC-MS to identify side products (e.g., hydrolysis intermediates) and adjust reaction conditions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxyimino-1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)hydrazinylidene]propan-1-one
Reactant of Route 2
3-Hydroxyimino-1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)hydrazinylidene]propan-1-one

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